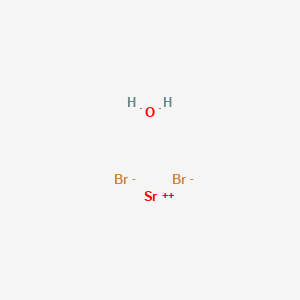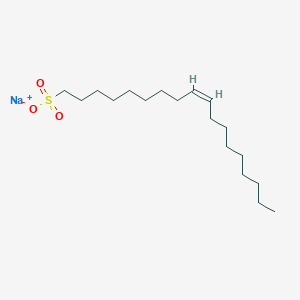
oxiran-2-ylmethyl benzoate
Overview
Description
oxiran-2-ylmethyl benzoate is an organic compound with the molecular formula C10H10O3. It is a type of ester formed from benzoic acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, which makes it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
oxiran-2-ylmethyl benzoate can be synthesized through the esterification of benzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
oxiran-2-ylmethyl benzoate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions that form β-substituted alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzoic acid and glycidol.
Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are used in coatings and adhesives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and polymerization reactions.
Major Products Formed
β-Substituted Alcohols: Formed through nucleophilic ring-opening reactions.
Benzoic Acid and Glycidol: Formed through hydrolysis.
Epoxy Resins: Formed through polymerization reactions.
Scientific Research Applications
oxiran-2-ylmethyl benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl benzoate primarily involves the reactivity of its epoxide group. The epoxide ring is strained and highly electrophilic, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form more stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxypropyl neodecanoate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.
2,3-Epoxypropyl phenyl ether: Similar in structure but with an ether linkage instead of an ester, affecting its reactivity and use in different applications.
Uniqueness
oxiran-2-ylmethyl benzoate is unique due to its combination of an epoxide group and a benzoate ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
13443-29-3 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
oxiran-2-ylmethyl benzoate |
InChI |
InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
XRQKARZTFMEBBY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
| 13443-29-3 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methylbenzo[c]acridine](/img/structure/B80917.png)
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)







![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)


